12-Deoxywithastramonolide

Description

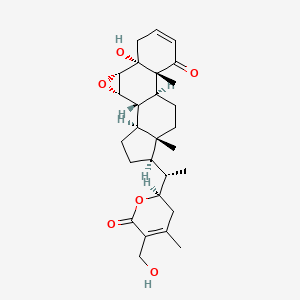

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMHXZWAKRDGG-MEBIVHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659533 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60124-17-6 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

12-Deoxywithastramonolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide is a naturally occurring withanolide found in plants of the Solanaceae family, notably in Withania somnifera (Ashwagandha) and Datura metel.[1] Withanolides are a group of C28 steroidal lactones known for their diverse and significant pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a characteristic ergostane-type steroidal skeleton. Its systematic IUPAC name is (5α,6α,7α,22R)-6,7-Epoxy-5,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic acid δ-lactone.[2][3] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H38O6 | [2][3][4] |

| Molecular Weight | 470.60 g/mol | [1][2][3][4] |

| CAS Number | 60124-17-6 | [2][3][4][5] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 668.3 ± 55.0 °C | [2] |

| Density (Predicted) | 1.253 g/cm³ | [2] |

| SMILES | CC1=C(CO)C(=O)O--INVALID-LINK----INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(C)CC[C@H]4[C@H]3[C@H]5--INVALID-LINK--[C@]6([C@@]4(C(=O)C=C6)C)O)C | [1][4] |

| InChIKey | AWVMHXZWAKRDGG-MEBIVHGNSA-N | [1][3][5] |

| Solubility | DMSO: 50 mg/mL (106.25 mM) | [4] |

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and cytotoxic activities, making it a compound of interest for therapeutic development.

Anti-inflammatory Activity

Studies have shown that this compound exhibits immunomodulatory effects by modulating the production of key cytokines. Specifically, it has been reported to reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] This dual action suggests a potential therapeutic role in inflammatory conditions. The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity

This compound has been shown to possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer).[5] The mechanism of its anticancer effect is reported to involve the induction of cell cycle arrest at the G2/M phase and the triggering of mitochondria-mediated apoptosis. This suggests that the compound interferes with critical cellular processes required for cancer cell proliferation and survival.

Caption: Proposed mechanism of cytotoxic activity of this compound.

Experimental Protocols

Isolation of this compound from Withania somnifera

A general protocol for the extraction and isolation of withanolides from Withania somnifera is outlined below. This can be adapted for the specific isolation of this compound.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots of W. somnifera) is subjected to solvent extraction.

-

Commonly used solvents include ethanol or methanol. The extraction can be performed at room temperature with agitation or using a Soxhlet apparatus.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound (identified by comparison with a standard or by spectroscopic methods) are pooled.

-

Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines (e.g., A549 and HT-29).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can be used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and cytotoxic properties. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a valuable lead compound for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this fascinating molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of 12-Deoxywithastramonolide in Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional medicine. Among these, 12-Deoxywithastramonolide represents a key intermediate in the biosynthesis of various downstream withanolides. Understanding its formation is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally important withanolides. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Introduction

Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a rich source of withanolides, which exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The biosynthesis of these complex molecules originates from the isoprenoid pathway, diverging from the sterol pathway at the level of 24-methylenecholesterol (B1664013).[1][2] This guide focuses on the enzymatic cascade that converts 24-methylenecholesterol into this compound, a pivotal branch-point intermediate. The elucidation of this pathway opens avenues for the biotechnological production of specific withanolides for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the precursor 24-methylenecholesterol is a multi-step process involving a series of oxidation and cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs), a short-chain dehydrogenase/reductase (SDR), and a sulfotransferase (SULT). While the complete pathway has been elucidated through heterologous expression and in vitro reconstitution studies, the precise sequence of all reactions is an active area of research.[3][4][5] The proposed core pathway is as follows:

-

Initial Hydroxylations and Oxidations: The pathway is initiated by a series of hydroxylation and oxidation reactions on the sterol side chain.

-

Lactone Ring Formation: A key step is the formation of the characteristic δ-lactone ring, a hallmark of withanolides. This is catalyzed by a sequence of reactions involving CYPs and an SDR.[3]

-

A-Ring Modification: Subsequent modifications of the A-ring of the sterol nucleus, including the introduction of a ketone and a double bond, are crucial for the formation of the withanolide scaffold.[3]

The following diagram illustrates the proposed biosynthetic pathway leading to a core withanolide intermediate, from which this compound is derived.

Key Enzymes and Their Functions

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes, primarily belonging to the cytochrome P450, short-chain dehydrogenase/reductase, and sulfotransferase families.

| Enzyme | Family | Proposed Function in the Pathway |

| CYP87G1 | Cytochrome P450 | Catalyzes initial hydroxylation reactions on the sterol side chain.[3][4][5] |

| CYP749B2 | Cytochrome P450 | Further oxidation of the side chain, contributing to lactone ring formation.[3][4][5] |

| SDH2 | Short-chain Dehydrogenase/Reductase | Catalyzes the oxidation of a hemiacetal intermediate to form the stable δ-lactone ring.[3][5] |

| CYP88C7 | Cytochrome P450 | Involved in the modification of the A-ring of the withanolide scaffold.[3][4][5] |

| CYP88C10 | Cytochrome P450 | Further oxidation of the A-ring, leading to the characteristic α,β-unsaturated ketone.[3][4][5] |

| SULF1 | Sulfotransferase | Catalyzes the sulfonation of an A-ring intermediate, which is proposed to facilitate a spontaneous rearrangement to form the final A-ring structure.[3][4] |

Quantitative Data

Quantitative analysis of withanolides in different tissues of Withania somnifera provides insights into the spatial regulation of their biosynthesis. The concentration of this compound and other related withanolides varies significantly between different plant organs.

Table 1: Concentration of Selected Withanolides in Withania somnifera Tissues (mg/g Dry Weight)

| Withanolide | Leaf | Stem | Root | Reference |

| This compound | - | - | - | [6] |

| Withaferin A | 0.024 - 0.775 | 0.003 - 1.873 | 0.002 - 0.821 | [2] |

| Withanolide A | 0.015 - 0.044 | 0.026 - 0.252 | 0.031 - 0.149 | [2] |

Note: Data for this compound was not explicitly provided in the same comparative study. Pharmacokinetic studies have detected it in plasma after oral administration of W. somnifera extract.[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of W. somnifera Extract

| Parameter | Value | Unit | Reference |

| Cmax | 57.536 ± 7.523 | ng/mL | [6] |

| Tmax | 0.291 ± 0.102 | h | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Enzymes in Escherichia coli

This protocol describes the general workflow for producing recombinant withanolide biosynthetic enzymes in E. coli for subsequent characterization.

Protocol Details:

-

Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., CYP87G1, SDH2) are codon-optimized for E. coli expression and synthesized commercially. The synthesized gene is then cloned into a suitable expression vector, such as pET-28a, which often includes an N-terminal His-tag for purification.[7][8]

-

Transformation and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

-

Induction and Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.[7]

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol) and lysed by sonication on ice or by using a high-pressure homogenizer. The lysate is then clarified by centrifugation to separate the soluble and insoluble fractions.

Purification of Recombinant Enzymes

His-tagged recombinant proteins are purified using immobilized metal affinity chromatography (IMAC).

Protocol Details:

-

Column Preparation: A Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column is equilibrated with lysis buffer.

-

Binding: The soluble fraction of the cell lysate is loaded onto the equilibrated column. The His-tagged protein binds to the nickel resin.

-

Washing: The column is washed with several column volumes of a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) using dialysis or a desalting column. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

5.3.1. Cytochrome P450 (CYP) Enzyme Assay

This assay is used to determine the activity and substrate specificity of the recombinant CYP enzymes.

Protocol Details:

-

Reaction Mixture: A typical reaction mixture (100 µL) contains:

-

100 mM phosphate (B84403) buffer (pH 7.4)

-

1-2 µM purified recombinant CYP enzyme

-

1-2 µM cytochrome P450 reductase (CPR) (required for electron transfer)

-

10-100 µM substrate (e.g., 24-methylenecholesterol or a downstream intermediate)

-

1 mM NADPH (to initiate the reaction)

-

-

Incubation: The reaction mixture is pre-incubated at a specific temperature (e.g., 30°C) for 5 minutes before initiating the reaction by adding NADPH. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

-

Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

5.3.2. Short-chain Dehydrogenase (SDH) Enzyme Assay

This assay measures the activity of the recombinant SDH2 enzyme.

Protocol Details:

-

Reaction Mixture: A typical reaction mixture (100 µL) contains:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1-5 µM purified recombinant SDH2 enzyme

-

10-100 µM substrate (the hemiacetal intermediate)

-

1 mM NAD+ or NADP+ (as the cofactor)

-

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Detection: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. Alternatively, the reaction can be stopped and the products analyzed by HPLC or LC-MS.

5.3.3. Sulfotransferase (SULT) Enzyme Assay

This assay is used to measure the activity of the recombinant SULF1 enzyme. A common method involves the use of a radiolabeled sulfate (B86663) donor.

Protocol Details:

-

Reaction Mixture: A typical reaction mixture (50 µL) contains:

-

50 mM HEPES buffer (pH 7.0)

-

1-2 µM purified recombinant SULF1 enzyme

-

10-50 µM acceptor substrate (the A-ring intermediate)

-

10 µM [35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor

-

-

Incubation: The reaction is incubated at 37°C for 15-30 minutes.

-

Detection: The reaction is stopped, and the radiolabeled product is separated from the unreacted [35S]-PAPS using techniques like thin-layer chromatography (TLC) followed by autoradiography or by a filter-binding assay. The amount of radioactivity incorporated into the product is then quantified using a scintillation counter.[9][10]

Conclusion

The elucidation of the biosynthetic pathway of this compound in Withania somnifera has provided a foundational understanding of withanolide biogenesis. The identification and characterization of the key enzymes involved, including a series of cytochrome P450s, a short-chain dehydrogenase, and a sulfotransferase, have paved the way for metabolic engineering strategies. By leveraging the knowledge and protocols outlined in this guide, researchers and drug development professionals can further explore the intricate details of withanolide biosynthesis and work towards the sustainable production of these valuable therapeutic compounds. Future research should focus on obtaining detailed kinetic data for all the enzymes in the pathway and on the in vivo characterization of the pathway intermediates to further refine our understanding of this complex metabolic network.

References

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. Enzymatic assay for flavonoid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 12-Deoxywithastramonolide: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Deoxywithastramonolide, a C-28 steroidal lactone of the withanolide class, has garnered significant interest within the scientific community for its potential therapeutic applications. First identified in members of the Solanaceae family, notably Withania somnifera (Ashwagandha) and Datura metel, this natural product has demonstrated promising anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and an overview of its known biological signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this important bioactive compound.

Discovery and Isolation History

Early research on withanolides, dating back to the mid-20th century, laid the groundwork for the eventual identification of numerous such compounds, including this compound. The development of advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, was instrumental in the separation and structural determination of these complex natural products from intricate plant extracts.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₈O₆ |

| Molecular Weight | 470.60 g/mol |

| CAS Number | 60124-17-6 |

| Appearance | White to off-white solid |

| Natural Sources | Withania somnifera (roots), Datura metel (flowers, leaves)[1][4] |

Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized representations based on established methods for withanolide isolation.[5][6]

Extraction from Withania somnifera Roots

Objective: To obtain a crude extract enriched with withanolides.

Materials:

-

Dried and powdered roots of Withania somnifera

-

Methanol (B129727) or Ethanol (ACS grade)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

Procedure:

-

A known quantity of dried, powdered root material is subjected to exhaustive extraction with methanol or ethanol. This can be achieved through continuous extraction in a Soxhlet apparatus for 48-72 hours or by maceration (soaking at room temperature with periodic agitation) for 3-5 days.

-

The solvent is filtered, and the extraction process is repeated 2-3 times with fresh solvent to ensure complete extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Chromatographic Purification

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude withanolide extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvents for chromatography: n-hexane, chloroform, ethyl acetate (B1210297), methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

Step 1: Column Chromatography (Initial Fractionation)

-

The crude extract is adsorbed onto a small amount of silica gel to create a dry slurry.

-

A glass column is packed with silica gel in n-hexane. The slurry containing the extract is then loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol in chloroform.

-

Fractions are collected at regular intervals and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Fractions showing a similar profile to a this compound standard (if available) or exhibiting characteristic withanolide spots are pooled together.

Step 2: Further Purification (Fine Separation)

-

The pooled fractions are further purified using repeated column chromatography with finer silica gel (230-400 mesh) and a shallower solvent gradient.

-

For high purity, the semi-purified fraction containing this compound can be subjected to preparative HPLC using a C18 column and a mobile phase such as methanol:water or acetonitrile:water.

Step 3: Characterization

-

The purified compound is identified and characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data is then compared with published values for this compound.

Table 2: Representative Quantitative Data from Withanolide Isolation Studies

| Parameter | Value Range | Reference |

| Extraction Yield (from W. somnifera roots) | 5-15% (w/w) | [3] |

| This compound content in crude extract | 0.1-0.5% (w/w) | [2] |

| Purity after chromatographic purification | >95% (by HPLC) | [3] |

Signaling Pathways and Biological Activity

This compound exhibits significant biological activities, primarily anti-inflammatory and cytotoxic effects. These activities are mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[8]

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[9] It is proposed that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in the production of anti-inflammatory cytokines like IL-10.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic withanolides from the flowers of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 9. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 12-Deoxywithastramonolide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data available for 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera. The information is tailored for researchers, scientists, and professionals in drug development, presenting key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual workflow of the analytical process.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of withanolides. Electrospray ionization (ESI) is a commonly employed technique. The mass spectrometric behavior of this compound has been characterized, revealing key fragmentation patterns.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₆ | [1] |

| Molecular Weight | 470.6 g/mol | [1] |

| Precursor Ion (ESI+) | [M+H]⁺ at m/z 471 | |

| Major Fragment Ion | m/z 299 | |

| Neutral Loss | 172 u |

It has been noted that this compound may not produce a large number of intense fragments under certain liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and spectroscopic analysis of withanolides, including this compound, from Withania somnifera.

Extraction and Isolation of Withanolides

This protocol describes a general procedure for the extraction and isolation of withanolides from plant material.[2]

-

Sample Preparation: Fresh plant material (e.g., roots and leaves of W. somnifera) is powdered in liquid nitrogen.

-

Extraction: The powdered material is extracted overnight with a methanol-water mixture (e.g., 25:75 v/v) at room temperature. The extraction is typically repeated twice more.

-

Fractionation: The combined filtrates are partitioned with n-hexane to remove nonpolar constituents. The aqueous methanol (B129727) fraction is then extracted with chloroform (B151607).

-

Purification: The chloroform fraction, containing the withanolides, is concentrated to a dry powder. Further purification is achieved through column chromatography on silica (B1680970) gel using a gradient elution system of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).[3] Fractions are monitored by thin-layer chromatography (TLC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical LC-MS/MS method for the analysis of withanolides.[4]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 or Phenyl-3 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) as solvent A and an organic solvent like acetonitrile (B52724) or methanol with the same additive as solvent B.

-

Gradient Program: The gradient is programmed to achieve optimal separation of the various withanolides present in the extract.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

MS Parameters:

-

Source Temperature: Typically set between 300-550°C.

-

Spray Voltage: Approximately 5500 V.

-

Scan Mode: Data-dependent acquisition (DDA) or multiple-reaction-monitoring (MRM) can be used. For DDA, a full scan is followed by MS/MS of the most intense ions.

-

Collision Energy: Optimized to induce fragmentation of the precursor ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol provides a general outline for the NMR analysis of isolated withanolides.[3]

-

Sample Preparation: The purified withanolide (e.g., this compound) is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments: A suite of NMR experiments is performed for complete structural elucidation:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-((1S)-1-((2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl)-10,14-dimethyl-3-oxapentacyclo(9.7.0.02,4.05,10.014,18)octadec-7-en-9-one | C28H38O6 | CID 44576309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. staff.cimap.res.in [staff.cimap.res.in]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivity Screening of 12-Deoxywithastramonolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide, a principal bioactive withanolide found in Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, detailing its cytotoxic, anti-inflammatory, and antioxidant activities. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data regarding the bioactivity of this compound and related withanolides.

Table 1: Cytotoxicity of Withanolides Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Withanolide A | MCF-7 (Breast) | 1.14 - 5.15 | [2] |

| Withanolide A | Hep-G2 (Liver) | 3.87 | [2] |

| Withanolide A | A375 (Melanoma) | 1.14 | [2] |

| Withaferin A | B16F10 (Melanoma) | 0.067 | [2] |

| Withaferin A | JMAR (Melanoma) | < 1 | [2] |

| Withaferin A | MDA-1986 (Melanoma) | < 1 | [2] |

| Withanolide F | RAW 264.7 (Macrophage) | 1.9 - 38.2 | [3] |

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |

| Withanolides (general) | Nitric Oxide Production | RAW 264.7 | 1.9 - 38.2 | [3] |

| W. somnifera Ethanolic Extract | DPPH Radical Scavenging | - | 22.54 µg/mL | [4] |

Table 3: Antioxidant Activity of Withania somnifera Extracts

| Extract | Assay | IC50 | Reference |

| Ethanolic Leaf Extract | DPPH Scavenging | 22.54 µg/mL | [4] |

| Ethanolic Rhizome Extract | DPPH Scavenging | 19.78 µg/mL | [4] |

| Chloroform Leaf Extract | H2O2 Scavenging | 2.03 µg/mL | [4] |

| Methanol Rhizome Extract | H2O2 Scavenging | 1.85 µg/mL | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the bioactivity screening of this compound and other withanolides.

Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity kit). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Anti-inflammatory Assay

This assay measures the concentration of nitrite (B80452), a stable and oxidized product of nitric oxide, in the cell culture supernatant. It is a common method to assess the anti-inflammatory activity of compounds by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition by the test compound.

Antioxidant Assay

This assay evaluates the free radical scavenging activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The bioactivity of withanolides, including this compound, is often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Withanolides have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[5] The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the comprehensive bioactivity screening of a natural product like this compound.

Caption: General workflow for the bioactivity screening of this compound.

Conclusion

This compound exhibits a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this and other withanolides as potential therapeutic leads. Further research is warranted to fully elucidate the mechanisms of action and to explore the in vivo efficacy of this compound in various disease models.

References

- 1. Withania somnifera L.: Phenolic Compounds Composition and Biological Activity of Commercial Samples and Its Aqueous and Hydromethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 12-Deoxywithastramonolide Targets: A Technical Guide

Abstract

12-Deoxywithastramonolide, a bioactive withanolide isolated from Withania somnifera, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] Despite its therapeutic potential, a comprehensive understanding of its molecular targets remains elusive. This technical guide outlines a systematic in silico approach to predict and validate the protein targets of this compound, providing a framework for accelerating drug discovery and mechanism-of-action studies for this promising natural product. The methodologies covered include reverse pharmacology techniques such as molecular docking and pharmacophore modeling, integrated with network pharmacology to elucidate potential signaling pathway modulation. Furthermore, this guide provides detailed experimental protocols for the validation of computationally predicted targets, including Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Introduction to this compound

This compound is a steroidal lactone belonging to the withanolide class of compounds, which are major secondary metabolites of Withania somnifera (Ashwagandha). It is recognized for its antioxidant and enzyme inhibitory effects.[1] Preclinical studies have indicated its potential in modulating inflammatory responses and inducing cytotoxicity in cancer cell lines, suggesting a polypharmacological profile. Understanding the direct molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach is proposed to identify potential protein targets of this compound. This strategy combines ligand-based and structure-based methods to enhance the predictive accuracy.

Reverse Molecular Docking

Reverse molecular docking is a computational technique that screens a single ligand against a library of macromolecular targets to identify potential binding partners.

Experimental Protocol: Reverse Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 44576309).[2]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand to account for its flexibility.

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should encompass a wide range of human proteins, particularly those implicated in cancer, inflammation, and oxidative stress.

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

-

-

Docking Simulation:

-

Utilize a molecular docking software such as AutoDock Vina, GOLD, or Glide.

-

Define the binding site on each target protein. For a blind docking approach, the entire protein surface can be considered.

-

Dock the prepared ligand conformers against each protein in the library.

-

Score and rank the protein targets based on the predicted binding affinity (e.g., docking score in kcal/mol).

-

-

Post-Docking Analysis:

-

Analyze the binding poses of this compound within the top-ranked protein targets.

-

Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Filter the results based on biological relevance and the known pharmacology of withanolides.

-

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set Selection:

-

Compile a set of structurally diverse molecules with known activity against a specific target of interest (if available for related withanolides).

-

Alternatively, generate a pharmacophore model based on the docked conformation of this compound in a high-ranking protein target from the reverse docking screen.

-

-

Pharmacophore Model Generation:

-

Use software like Discovery Studio, MOE, or LigandScout to generate pharmacophore models.

-

The model will consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Validation:

-

Validate the generated model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Screen a large compound database (e.g., ZINC, ChEMBL) against the validated pharmacophore model to identify molecules with similar pharmacophoric features.

-

This can also be used to screen against a database of protein binding sites to identify potential off-targets.

-

Network Pharmacology Analysis

Network pharmacology provides a systems-level understanding of drug action by constructing and analyzing drug-target-disease networks.

Experimental Protocol: Network Pharmacology Workflow

-

Target Identification:

-

Network Construction:

-

Construct a compound-target network using software such as Cytoscape.

-

Integrate the predicted targets with known protein-protein interaction (PPI) data from databases like STRING to build a PPI network of the targets.

-

-

Network Analysis and Pathway Enrichment:

-

Analyze the topological properties of the network to identify key hub proteins.

-

Perform pathway enrichment analysis (e.g., KEGG, GO) on the network targets to identify significantly enriched biological pathways. This will provide insights into the potential signaling pathways modulated by this compound.

-

Predicted Physicochemical and ADMET Properties

The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) provides pre-calculated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound.

| Property | Value | Description |

| Molecular Weight (MW) | 470.6 g/mol | |

| ALogP | 2.58 | Lipophilicity |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Oral Bioavailability (OB) | 41.34% | |

| Caco-2 Permeability | 0.5 | |

| Blood-Brain Barrier (BBB) | -0.16 | |

| Drug-Likeness (DL) | 0.21 |

Data sourced from the TCMSP database.

Predicted Targets and Associated Signaling Pathways

Based on the in silico methodologies described above and analysis of the known activities of withanolides, several key proteins and signaling pathways are predicted as potential targets for this compound.

Key Predicted Protein Targets

| Target Class | Predicted Protein Targets | Rationale |

| Inflammatory Signaling | NF-κB (p65, IKKβ), COX-2 | Withanolides are known to possess anti-inflammatory properties. |

| Cell Proliferation & Survival | PI3K, Akt, mTOR, MAPK (ERK, JNK, p38) | Cytotoxic effects of withanolides are often mediated through these pathways. |

| Oxidative Stress Response | Keap1, Nrf2 | Antioxidant properties suggest modulation of this pathway. |

| Apoptosis | Bcl-2, Caspase-3 | Induction of apoptosis is a known mechanism of anticancer withanolides. |

Visualized Signaling Pathways

Caption: Simplified NF-κB signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-((1S)-1-((2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl)-10,14-dimethyl-3-oxapentacyclo(9.7.0.02,4.05,10.014,18)octadec-7-en-9-one | C28H38O6 | CID 44576309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Promise of 12-Deoxywithastramonolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide, a principal bioactive withanolide found in the revered medicinal plant Withania somnifera (Ashwagandha), is emerging as a compound of significant interest for its therapeutic potential.[1] With a foundation in traditional medicine, modern scientific inquiry is beginning to elucidate the specific pharmacological activities of this steroidal lactone. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anticancer, anti-inflammatory, and neuroprotective properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action.

Core Pharmacological Activities

Preliminary research and data from commercial suppliers suggest that this compound possesses a range of biological activities, primarily centered on its cytotoxic and immunomodulatory effects.

Anticancer Potential

This compound has demonstrated cytotoxic effects against specific human cancer cell lines. This selective activity against cancerous cells while showing lower toxicity to normal cells is a critical aspect of its therapeutic promise.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 47.1[2] |

| HT-29 | Colorectal Adenocarcinoma | 29.8[2] |

Anti-inflammatory and Immunomodulatory Effects

In vivo studies in mice have highlighted the immunomodulatory capabilities of an aglycone-enriched fraction of Withania somnifera containing 70.56% this compound. This fraction was shown to modulate the production of key cytokines, suggesting a potential role in managing inflammatory conditions. Specifically, administration of this fraction led to a reduction in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]

Table 2: Immunomodulatory Effects of a this compound-Enriched Fraction in Mice

| Cytokine | Effect | Dosage Range (mg/kg) |

| TNF-α | Reduction[2] | 50-200[2] |

| IL-10 | Increase[2] | 50-200[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols that have been used to evaluate the pharmacological potential of this compound and related compounds.

Cytotoxicity Assays

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Immunomodulation and Cytokine Analysis

Mouse Model for Immunomodulatory Activity

-

Animal Model: Use Swiss albino mice, divided into control and treatment groups.

-

Compound Administration: Administer an enriched fraction of this compound orally at doses ranging from 50 to 200 mg/kg.[2] The control group receives the vehicle.

-

Sample Collection: After a specified treatment period, collect blood samples via retro-orbital puncture or cardiac puncture.

-

Cytokine Analysis (ELISA):

-

Prepare serum from the collected blood samples.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α and IL-10 levels in the serum, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, the activities of other withanolides provide a strong indication of its likely mechanisms. Withanolides are known to interact with key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The observed reduction in TNF-α and the cytotoxic effects of this compound suggest a potential inhibitory action on the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Neuroprotective Potential: An Area for Future Research

While the broader class of withanolides and extracts of Withania somnifera have shown promise in neuroprotection, specific studies on this compound are currently lacking. The general neuroprotective effects of Ashwagandha are attributed to its antioxidant and anti-inflammatory properties, which can mitigate neuronal damage. Future research should focus on evaluating the direct effects of this compound on neuronal cell lines (e.g., PC12, SH-SY5Y) subjected to neurotoxic insults (e.g., amyloid-beta, hydrogen peroxide, or MPP+). Key parameters to investigate would include cell viability, reactive oxygen species (ROS) production, and markers of apoptosis.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, with demonstrated anticancer and anti-inflammatory activities. The available data, though limited, provides a strong rationale for further investigation.

Key areas for future research include:

-

Broad-spectrum anticancer screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify other potential targets.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in both cancer and inflammatory models. This includes confirming its inhibitory effect on the NF-κB pathway and exploring its impact on MAPK and other relevant signaling cascades.

-

Neuroprotection studies: Conducting dedicated in vitro and in vivo studies to ascertain the neuroprotective potential of this compound and its underlying mechanisms.

-

Pharmacokinetic and toxicological profiling: Comprehensive studies to determine the bioavailability, metabolism, and safety profile of the purified compound are essential for its development as a clinical candidate.

The continued exploration of this compound holds the potential to unlock new therapeutic strategies for a range of challenging diseases. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

- 1. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Withanolides from Ashwagandha: A Technical Guide for Researchers

An In-depth Review of Extraction, Characterization, and Biological Activities

Withania somnifera, commonly known as Ashwagandha or Indian Winter Cherry, is a cornerstone of traditional Ayurvedic medicine, revered for over 3,000 years for its therapeutic properties.[1] Its wide-ranging pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, and adaptogenic activities, are primarily attributed to a group of naturally occurring C28-steroidal lactones known as withanolides.[2][3][4] These bioactive molecules, found predominantly in the roots and leaves of the plant, have become a focal point of modern scientific investigation for their potential in drug discovery and development.[5][6]

This technical guide provides a comprehensive literature review on the withanolides from Ashwagandha, designed for researchers, scientists, and drug development professionals. It covers the core aspects of withanolide research, from extraction and isolation methodologies to their complex mechanisms of action in various disease models, with a strong emphasis on quantitative data, experimental protocols, and the visualization of key biological pathways.

Extraction and Isolation of Withanolides

The initial and most critical step in withanolide research is the efficient extraction and subsequent isolation of these compounds from the plant material. The choice of methodology significantly influences the yield and profile of the extracted withanolides.

Extraction Protocols

Solvent extraction is the most common method for obtaining withanolides from Ashwagandha roots and leaves.[7] The selection of solvents is crucial, with polarity playing a key role in extraction efficiency.

Common Methodologies:

-

Maceration with Organic Solvents: Dried and pulverized plant material (typically roots) is soaked in organic solvents. Common solvents include methanol (B129727), ethanol, or hydro-alcoholic mixtures (e.g., 70% ethanol).[8][9] The mixture is typically agitated for a specified period before filtration. The process is often repeated multiple times to ensure complete extraction.[9]

-

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent and is often more efficient than simple maceration, though the heat involved can potentially degrade thermolabile compounds.[7]

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent. SFE offers advantages in terms of selectivity and the purity of the final extract, as the solvent can be easily removed by depressurization.[7]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process and often improving yields.[7]

Detailed Experimental Protocol: Methanolic Extraction of Withanolides from Ashwagandha Roots

This protocol is a synthesized example based on common laboratory practices described in the literature.[10][11]

-

Preparation of Plant Material: Obtain dried roots of Withania somnifera. Grind the roots into a coarse powder using a mechanical grinder.

-

Extraction:

-

Weigh 100 g of the powdered root material and place it into a 1 L Erlenmeyer flask.

-

Add 500 mL of 80% methanol (MeOH) to the flask.[11]

-

Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Pool the filtrates from all three extractions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol.[12] This separates compounds based on their polarity, concentrating withanolides in specific fractions (typically dichloromethane and ethyl acetate).

-

-

Drying: Dry the resulting fractions to yield solvent-free extracts ready for purification.

Purification and Isolation Techniques

Following crude extraction and fractionation, various chromatographic techniques are employed to isolate individual withanolides.

-

Column Chromatography (CC): This is a fundamental technique for the large-scale purification of withanolides. Silica gel is the most common stationary phase. A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding more polar solvents like ethyl acetate or methanol.[7]

-

Thin Layer Chromatography (TLC): TLC is used for the qualitative analysis of fractions from column chromatography and to determine the appropriate solvent system for separation. It allows for rapid identification of fractions containing the compounds of interest.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is a high-resolution technique used for the final purification and quantification of withanolides.[5][7] A mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is commonly used in a gradient elution mode.

Caption: General workflow for withanolide extraction and isolation.

Characterization and Quantitative Analysis

Accurate identification and quantification of withanolides are essential for the standardization of Ashwagandha extracts and for understanding their pharmacological effects.[13] A variety of analytical techniques are used for this purpose.

Analytical Methodologies:

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sensitive method used for the simultaneous quantification of multiple withanolides in raw materials and finished products.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the most widely used method for quantifying major withanolides like Withaferin A and Withanolide A.[15][16] The United States Pharmacopeia (USP) provides a standardized HPLC method for testing withanolides.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for pharmacokinetic studies, allowing for the detection and quantification of withanolides and their metabolites in biological fluids like plasma.[8][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of newly isolated withanolides.[10][18]

Quantitative Data on Withanolide Content

The concentration of withanolides can vary significantly depending on the part of the plant used (root vs. leaf), geographical origin, and extraction method.[13][19] Commercial extracts are often standardized to a specific percentage of total withanolides.[13][20]

Table 1: Withanolide Content in Ashwagandha Samples

| Sample Type | Withanolide(s) Quantified | Method | Reported Content | Reference(s) |

|---|---|---|---|---|

| Ashwagandha Leaves | Withaferin A | TLC Densitometry/HPLC | 1.6% (dry weight) | [19] |

| Ashwagandha Roots | Withaferin A | TLC Densitometry/HPLC | Very low concentrations | [19] |

| Ashwagandha Roots | Withanone | HPLC | 3 mg/g (dry weight) | [19] |

| Ashwagandha Leaves | Withanone | HPLC | 19 mg/g (dry weight) | [19] |

| Commercial Extract (Shoden®) | Withanolide Glycosides | HPLC | Standardized to 35% | [8][16] |

| Commercial Extract (KSM-66®) | Withanolides | HPLC | Standardized to 5% | [16] |

| Commercial Extract (Shagandha™) | Withanolides | HPLC | Standardized to 2.5% |[20] |

Biological Activities and Mechanisms of Action

Withanolides exhibit a broad spectrum of biological activities, interacting with multiple cellular targets and signaling pathways. This polypharmacological nature underlies their therapeutic potential in a variety of chronic diseases.[1]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and withanolides, particularly Withaferin A, have demonstrated potent anti-inflammatory properties.[1]

Mechanism of Action: The primary anti-inflammatory mechanism of withanolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Withaferin A has been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[1] Other pathways modulated by withanolides include JAK/STAT and Nrf2 signaling.[1][3]

Caption: Withanolides inhibit the NF-κB inflammatory pathway.

Anticancer Activity

Withanolides have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that feed tumors).[21][22]

Mechanism of Action:

-

Induction of Apoptosis: Withanolides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[12][23] They modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[12] This leads to the release of cytochrome c from mitochondria, activating caspases (caspase-9 and the executioner caspase-3) that dismantle the cell.[23] Withanolide D has been shown to activate apoptosis in a p53-dependent manner in some cancer cells.[21]

-

Anti-Angiogenesis: Some withanolides can inhibit the formation of new blood vessels. For example, withagenin A diglucoside (WAD) has been shown to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways, including PI3K/Akt/mTOR, in endothelial cells.[11][12]

Caption: Withanolides induce apoptosis via the intrinsic pathway.

Neuroprotective Effects

Ashwagandha is traditionally used as a nerve tonic, and modern research supports the neuroprotective potential of its withanolides, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][[“]][[“]]

Mechanism of Action: The neuroprotective effects of withanolides are multifaceted and include:

-

Reduction of Amyloid-β (Aβ) Burden: In models of Alzheimer's disease, withanolides have been shown to reduce the accumulation of Aβ plaques, a key pathological hallmark. Withanolide A, for example, may increase the production of soluble, non-toxic amyloid precursor protein (APPα) and enhance Aβ clearance by increasing the expression of insulin-degrading enzyme (IDE).[19][26]

-

Inhibition of Tau Aggregation: The formation of neurofibrillary tangles from hyperphosphorylated tau protein is another feature of Alzheimer's. Withanolides have demonstrated the ability to inhibit this process.[[“]]

-

Antioxidant and Anti-inflammatory Actions: Oxidative stress and neuroinflammation contribute significantly to neuronal damage in neurodegenerative diseases. Withanolides combat these processes, protecting neurons from damage.[2][[“]]

-

GABAergic Activity: Ashwagandha extracts can stimulate GABA receptors, which may contribute to their anxiolytic and calming effects without the side effects associated with some pharmaceuticals.[27]

Caption: Multi-target neuroprotective actions of withanolides.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) of withanolides is crucial for translating preclinical findings into clinical applications. Pharmacokinetic (PK) studies have been conducted in both animals and humans, though data is still emerging.[28][29]

Key Findings:

-

Absorption: Withanolides can be absorbed after oral administration, but their bioavailability can be low and variable.[28][30] Factors like glycosylation and polarity affect absorption; nonpolar, low molecular weight withanolides tend to be more permeable.[30]

-

Distribution: Some withanolides, including withaferin A and withanolide A, have been shown to cross the blood-brain barrier in animal models, which is significant for their neuroprotective effects.[31][32]

-

Metabolism: Withanolides undergo metabolism, and glycosylated forms (withanosides) may be hydrolyzed to their aglycone forms in the body.[32]

-